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Compound of Interest

Compound Name: Sodium Danshensu

Cat. No.: B1669798

For Researchers, Scientists, and Drug Development
Professionals

Sodium Danshensu (SDS or SDSS), the sodium salt of Danshensu, is a water-soluble
compound extracted from the traditional Chinese medicine Salvia miltiorrhiza (Danshen). It has
garnered significant interest for its therapeutic potential in a range of diseases, primarily due to
its antioxidant, anti-inflammatory, and pro-angiogenic properties. This document provides a
comprehensive overview of Sodium Danshensu dosage and administration protocols for in
vivo mouse models, based on peer-reviewed studies.

Data Presentation: Dosage and Administration
Summary

The following tables summarize the quantitative data on Sodium Danshensu dosage used in
various mouse models.

Table 1: Sodium Danshensu Dosage in Neurological
Disease Models
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Disease Mouse 5 Administrat Treatment Key
osage
Model Strain < ion Route Duration Findings
Increased
Focal ] Daily until neurogenesis
» 700 Intraperitonea -
Cerebral Not Specified ) sacrifice (up and
) mg/kg/day [ (i.p.)
Ischemia to 21 days) collaterogene
sis.[1]
Attenuated
athological
Cerebral P J
_ Intravenous changes,
Ischemia- N 7.5, 15, or 30 ) o )
) Not Specified (i.v.) via tail Single dose reduced
Reperfusion mg/kg ) )
_ vein necrosis and
Injury )
apoptosis.[2]
[3]
Wide
therapeutic
time window;
Administered )
Cerebral neuroprotecti
. . . . atl,3,6,0r9
Ischemia Not Specified  Not specified Not specified ve by
hours post- T
(MCAO) inhibiting
MCAO o
oxidative
stress and
ferroptosis.[4]
) Exerted
Depression . .
] Single dose antidepressa
(Forced 5, 10, or 30 Intraperitonea ] ]
o C57BL/6 ) 30 min before  nt-like effects
Swimming mg/kg [ (i.p.) ]
test by reducing
Test) ) -
immobility.[5]

Table 2: Sodium Danshensu Dosage in Cardiovascular
and Metabolic Disease Models
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Disease Mouse 5 Administrat  Treatment Key
osage

Model Strain < ion Route Duration Findings
Stabilized
vulnerable

Atheroscleros - - - plagues and

) ApOE-/- Not specified Not specified Not specified

is suppressed
inflammatory
responses.[6]
Improved
cardiac

Doxorubicin- ] 3 consecutive  function and

) 50 or 100 Intraperitonea )
Induced KM mice ] days prior to reduced
] o mg/kg/day [ (i.p.) o ]

Cardiotoxicity doxorubicin myocardial
marker
enzymes.[7]
Increased
muscle mass

Skeletal and

Muscle Fiber endurance,

] 50r10
Formation C57BL/6J Oral gavage 8 weeks promoted
mg/kg/day )
and transformatio
Metabolism n to oxidative

muscle fibers.

[8]

Table 3: Sodium Danshensu Dosage in Other Disease
Models
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Disease Mouse 5 Administrat Treatment Key
osage
Model Strain < ion Route Duration Findings
0.5 g of
Promoted
cream
Pressure ) ] ) Daily for 14 wound
ICR mice (concentratio Topical )
Ulcers days healing.[9]
n not
N [10][11]
specified)
Enhanced
) radiorespons
Lewis Lung S
] -~ -~ e, inhibited
Carcinoma C57BL/6J Not specified Not specified 7 days .
umor
Xenografts

angiogenesis.
[12]

Table 4: Toxicity Data in Rodents

Administration

Species LD50 / NOAEL Key Findings
Route
Dose-dependent
Mice LD50: 2356.33 mg/kg Intragastric (i.g.) adverse effects and
mortality.[13][14]
) NOAEL: 1835 mg/kg; B
Mice Not specified [14]
LOAEL: 2000 mg/kg
_ No signs of toxicity or
Rats >1500 mg/kg Intravenous (i.v.) ]
mortality.[14]
90-day subchronic
No adverse effects at
) ) study showed no
Rats 50, 150, and 450 Intraperitoneal (i.p.)

mortality or significant
mg/kg
changes.[3][14]

Experimental Protocols
Protocol 1: Focal Cerebral Ischemia Model
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Objective: To evaluate the effect of Sodium Danshensu on neurogenesis and angiogenesis
following stroke.

Animal Model:

e Species: Mouse

e Anesthesia: 3.5% isoflurane for induction, maintained at 1.5%.
Procedure:

 Induce focal cerebral ischemia targeting the sensorimotor cortex using an established artery
occlusion model.

e Prepare Sodium Danshensu solution for injection.

o Administer Sodium Danshensu (700 mg/kg) or vehicle via intraperitoneal (i.p.) injection 10
minutes after the onset of the ischemic insult.

e Continue daily i.p. injections until the animals are sacrificed.

» To label proliferating cells, administer 5-bromo-2'-deoxyuridine (BrdU; 50 mg/kg, i.p.) daily,
starting on day 3 post-ischemia.

» Sacrifice animals at desired time points (e.g., 14 or 21 days) for tissue analysis.

» Analyze brain tissue for markers of neurogenesis (e.g., NeuN/BrdU co-localization),
angiogenesis (vascular density), and expression of trophic factors (e.g., VEGF, BDNF).[1]

Experimental Workflow for Focal Cerebral Ischemia Model
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Caption: Workflow for Sodium Danshensu treatment in a mouse model of focal cerebral
ischemia.

Protocol 2: Skeletal Muscle Metabolism and Endurance
Model
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Objective: To assess the long-term effects of oral Sodium Danshensu on muscle mass and
physical endurance.

Animal Model:

e Species: Mouse (e.g., C57BL/6J)

e Age: 4 weeks old at the start of the experiment.
o Acclimation: 1 week prior to treatment.
Procedure:

e House mice under standard conditions (12h light/dark cycle, 23°C £ 2°C) with ad libitum
access to water and a standard chow diet.

e Randomly assign mice to three groups: Control (saline), Low Dose SDSS (5 mg/kg), and
High Dose SDSS (10 mg/kg).

o Dissolve Sodium Danshensu in saline.
o Administer the assigned treatment daily via oral gavage for 8 weeks.
e Monitor body weight regularly throughout the study.
e At the end of the 8-week period, perform functional tests:
o Grip Strength Test: Use a grip strength meter to measure the maximal force.
o Treadmill Endurance Test: Measure the total running distance until exhaustion.
o Following functional tests, perform a glucose tolerance test (GTT).
» Euthanize mice by an approved method (e.g., cervical dislocation).

o Dissect and weigh skeletal muscles (e.g., gastrocnemius, tibialis anterior) and adipose
tissue.
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Analyze muscle tissue for fiber type composition (e.g., via H&E and immunofluorescence
staining) and metabolic enzyme activity (e.g., SDH, LDH).[8]

Protocol 3: Cerebral Ischemia-Reperfusion Injury Model

Objective: To investigate the acute neuroprotective effects of Sodium Danshensu against

ischemia-reperfusion injury.

Animal Model:

Species: Mouse or Rat

Procedure: A model of transient middle cerebral artery occlusion (MCAO) is commonly used.

Procedure:

Anesthetize the animal.

Induce cerebral ischemia by occluding the middle cerebral artery for a defined period (e.g.,
1-2 hours).

Remove the occlusion to allow for reperfusion.

Administer Sodium Danshensu (7.5, 15, or 30 mg/kg) or vehicle (e.g., saline) via tail vein
injection at the onset of reperfusion.

Monitor neurological deficits at various time points post-reperfusion.
After a set duration (e.g., 24 hours), sacrifice the animals.

Perfuse and collect brain tissue.

Assess the extent of brain injury:

o Infarct Volume: Use TTC staining, where healthy tissue stains red and necrotic tissue
remains white.

o Apoptosis: Use TUNEL staining to identify apoptotic cells in the peri-infarct region.
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o Histopathology: Use H&E staining to observe cellular edema and arrangement.[2][3]

Signaling Pathways

Sodium Danshensu exerts its effects through the modulation of several key signaling
pathways.

Nrf2/[HO-1 and NF-kB Signaling in Wound Healing

In the context of pressure ulcer healing, Sodium Danshensu has been shown to activate the
Nrf2/HO-1 pathway, which is crucial for antioxidant defense, while inhibiting the pro-
inflammatory NF-kB pathway.[9][10]

Sodium Danshensu (SDSS)

\
Activates \\Inhibits
\

Pro-Healing / Antioxidant Pathway Pro-II\Iﬂammatory Pathway
\

Inflammatory Cytokines
(IL-1B, IL-6, TNF-0)

Antioxidant Enzymes

(SOD, CAT, GSH-Px) Inflammation

Wound Healing

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.946668/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9520076/
https://www.benchchem.com/product/b1669798?utm_src=pdf-body
https://www.benchchem.com/product/b1669798?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9783848/
https://www.researchgate.net/publication/366258713_Sodium_Danshensu_Cream_Promotes_the_Healing_of_Pressure_Ulcers_in_Mice_through_the_Nrf2HO-1_and_NF-kB_Pathways
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669798?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

Caption: SDSS promotes wound healing by activating Nrf2 and inhibiting NF-kB pathways.

AKT1/mTOR Signaling in Cerebral Ischemia

Sodium Danshensu has been identified to directly target and activate AKT1, a key protein in
cell survival pathways. This activation leads to the phosphorylation of its downstream effector,
MTOR, ultimately protecting against apoptosis in the brain following ischemic injury.[2][3][15]
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Caption: Neuroprotective mechanism of Sodium Danshensu via the AKT1/mTOR pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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